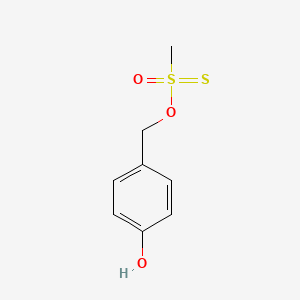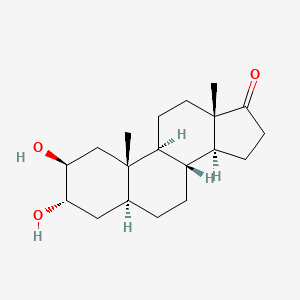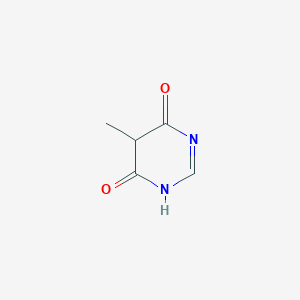
4,6(1H,5H)-Pyrimidinedione, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, 5-methyl-, also known as 5-methyluracil, is a derivative of pyrimidine. It is a heterocyclic organic compound with the molecular formula C5H6N2O2. This compound is a methylated form of uracil, one of the four nucleobases in the nucleic acid of RNA. The presence of a methyl group at the 5th position distinguishes it from uracil, making it an important compound in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- can be achieved through several methods. One common method involves the methylation of uracil. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 5-methyluracil often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methylcytosine, which is derived from cytosine through methylation. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .
Analyse Des Réactions Chimiques
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylbarbituric acid.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: 5-methylbarbituric acid.
Reduction: Dihydro-5-methyluracil.
Substitution: Halogenated or nitrated derivatives of 5-methyluracil.
Applications De Recherche Scientifique
4,6(1H,5H)-Pyrimidinedione, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- involves its interaction with nucleic acids and enzymes. It can be incorporated into RNA, affecting the transcription and translation processes. Additionally, it can inhibit certain enzymes by mimicking the natural nucleobases, thereby interfering with their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil: The parent compound without the methyl group.
Thymine: Another methylated pyrimidine found in DNA.
Cytosine: A pyrimidine base that can be methylated to form 5-methylcytosine.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-methyl- is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Unlike uracil, it is more hydrophobic, which can influence its interaction with biological molecules. Compared to thymine, it is found in RNA rather than DNA, making it a valuable tool for studying RNA-related processes .
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
5-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) |
Clé InChI |
KHVFJYUWDOOMJE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


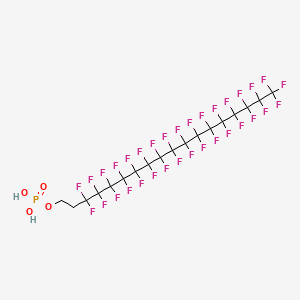
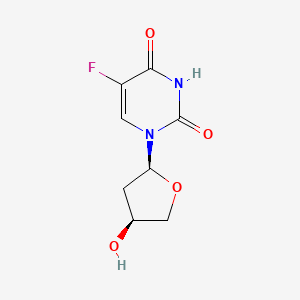
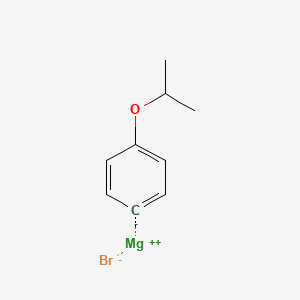


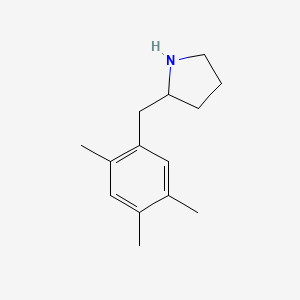

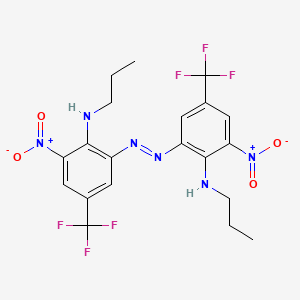

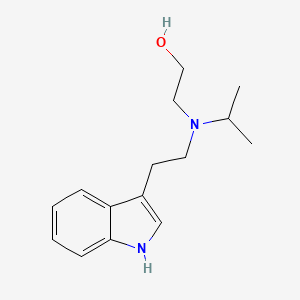
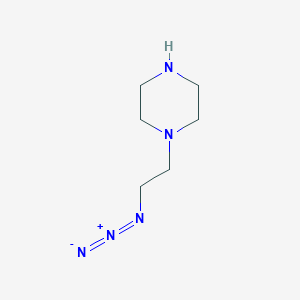
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
